molecular formula C23H31N5O5S B1192334 Branaplam mesylate

Branaplam mesylate

Numéro de catalogue: B1192334
Poids moléculaire: 489.591
Clé InChI: YIDPCWNMJPTXAZ-YBFBCAGJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Branaplam, also known as NVS-SM1 and LMI-070, is a highly potent, selective and orally active small molecule SMN2 splicing modulator as a potential treatment for SMA Type 1 (Spinal Muscular Atrophy) .NVS-SM1 works by increasing the amount of functional SMN protein produced by the “back-up” gene, SMN2, through modifying its splicing.

Applications De Recherche Scientifique

Neurogenesis Impact in Juvenile Animals

Branaplam mesylate, a therapeutic agent initially developed for infants with spinal muscular atrophy (SMA), was evaluated for its effects on neurogenesis. Theil et al. (2021) conducted studies using juvenile mice, rats, and dogs, focusing on areas of neurogenesis in the brain. They found that orally administered branaplam had no impact on neurogenesis in these juvenile animals, indicating its safety in terms of CNS development in the context of juvenile animal toxicity studies (Theil et al., 2021).

Modulation of SMN2 Splicing in SMA Treatment

Cheung et al. (2018) explored the role of branaplam in treating spinal muscular atrophy. Branaplam was found to stabilize the interaction between the spliceosome and SMN2 pre-mRNA, increasing full-length SMN RNA and protein levels, thereby offering therapeutic potential for SMA. This study highlights the specific application of branaplam in modulating gene splicing, particularly in the context of rare neuromuscular disorders (Cheung et al., 2018).

Biophysical Modeling of Splice-Modifying Drugs

Ishigami et al. (2022) applied a biophysical-modeling framework to understand the behavior of splice-modifying drugs, including branaplam. Their study quantitatively defined the specificities of branaplam for 5’ splice site sequences. This research is crucial for clarifying the mechanisms of existing splice-modifying treatments and provides a basis for developing new therapies (Ishigami et al., 2022).

RNA-Targeting Small Molecule Drugs

Propriétés

Formule moléculaire

C23H31N5O5S

Poids moléculaire

489.591

Nom IUPAC

(6Z)-3-(1H-pyrazol-4-yl)-6-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxy-1H-pyridazin-6-ylidene]cyclohexa-2,4-dien-1-one mesylate

InChI

InChI=1S/C22H27N5O2.CH4O3S/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15;1-5(2,3)4/h5-9,12-13,16,25,27H,10-11H2,1-4H3,(H,23,24);1H3,(H,2,3,4)/b18-17-;

Clé InChI

YIDPCWNMJPTXAZ-YBFBCAGJSA-N

SMILES

O=C1C=C(C2=CNN=C2)C=C/C1=C3C=CC(OC4CC(C)(C)NC(C)(C)C4)=NN\3.OS(=O)(C)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

LMI070;  LMI-070;  LMI 070;  Branaplam mesylate

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Branaplam mesylate
Reactant of Route 2
Branaplam mesylate
Reactant of Route 3
Branaplam mesylate
Reactant of Route 4
Branaplam mesylate
Reactant of Route 5
Branaplam mesylate
Reactant of Route 6
Branaplam mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.